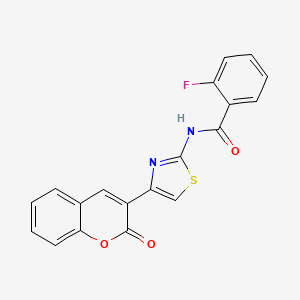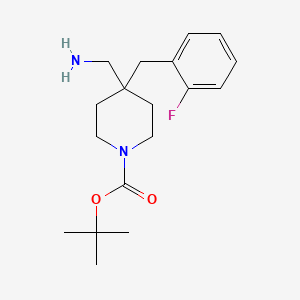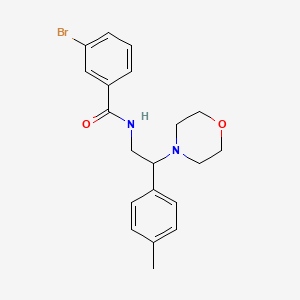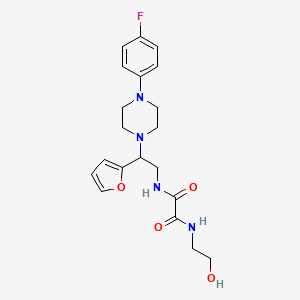
2-fluoro-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-fluoro-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide is a compound that has been studied for its potential applications in various fields. It is a coumarin-based compound . Coumarin derivatives are known for their strong emission in the visible region, large Stokes shifts, high photostability, and high fluorescence quantum yields .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of a coumarin-based fluorescent probe involved the reaction of 7-amino-4-methyl-2H-chromen-2-one and (±)-flurbiprofen . Another synthesis involved the reaction of 7-hydroxy-4-methylcoumarin and ethylchloroacetate, followed by the addition of hydrazine hydrate .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various techniques. For instance, a coumarin-based fluorescent probe was found to show an instant turn-off fluorescence response to Cu 2+ over other metal ions in an ethanol-water mixture based on intramolecular charge transfer (ICT) . The probe was found to coordinate Cu 2+ in 1:1 stoichiometry .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, the reaction between 7-amino-4-methyl-2H-chromen-2-one and (±)-flurbiprofen resulted in a new coumarin-based fluorescent Cu 2+ probe .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For example, a compound synthesized from 7-amino-4-methyl-2H-chromen-2-one and (±)-flurbiprofen was fully characterized via 1H, 13C NMR, UV, and mass spectral data .Wissenschaftliche Forschungsanwendungen
Chemosensing Applications
Coumarin benzothiazole derivatives, including compounds structurally related to 2-fluoro-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide, have been investigated for their ability to detect cyanide anions. These compounds exhibit planarity and can undergo Michael addition reactions, enabling them to serve as effective chemosensors with visual color changes and fluorescence quenching observable by the naked eye (Kangnan Wang et al., 2015).
Synthesis Methodologies
The use of ultrasound irradiation has been explored for the rapid synthesis of thiazole derivatives bearing a coumarin nucleus, demonstrating an efficient method for creating compounds with potential cytotoxic activity (S. M. Gomha & K. Khalil, 2012). Additionally, microwave-induced synthesis techniques have facilitated the creation of fluorobenzamides containing thiazole, showing promise as antimicrobial analogs (N. Desai et al., 2013).
Antimicrobial Activities
Research has been conducted on synthesizing and evaluating the antimicrobial properties of derivatives, indicating significant antibacterial and antifungal activities. These studies underline the potential of such compounds in developing new antimicrobial agents (J. Raval et al., 2012).
Fluorescence Studies
Fluorescence efficiency and quantum yield of benzothiazol/benzoxazol-2-yl)-2H-chromen2-one derivatives have been assessed, revealing that these compounds emit blue light, which could be leveraged in various optical applications (K. Mahadevan et al., 2014).
Antitumor Potentials
Several studies highlight the synthesis and evaluation of coumarin and thiazole hybrids for their in vitro antitumor activity. These compounds exhibit significant anticancer activities against various cancer cell lines, pointing towards their potential as novel anticancer agents (Eman A. El-Helw et al., 2019).
Wirkmechanismus
Target of Action
Compounds with similar structures, such as coumarin derivatives, have been shown to have a wide range of biological actions, including antibacterial, antifungal, anti-inflammatory, antidepressant, anti-hiv, and antitumor activities .
Mode of Action
It is known that thiazole derivatives, which are part of the compound’s structure, have diverse biological activities . They can act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotective agents, and antitumor or cytotoxic drug molecules .
Biochemical Pathways
Similar compounds have been shown to suppress the egfr/pi3k/akt/mtor signaling pathway, which is critical in many types of cancer .
Result of Action
Similar compounds have been shown to inhibit proliferation, migration, and invasion of non-small cell lung cancer (nsclc) cell lines, induce cell cycle arrest and apoptosis in vitro, and prevent tumor growth in vivo .
Zukünftige Richtungen
The future directions in the study of similar compounds could involve the design of new optical materials such as organic fluoroionophores and functionalized quantum dots or nanowires . These materials could be used to efficiently monitor levels of certain elements in the human body or in drinking water .
Eigenschaften
IUPAC Name |
2-fluoro-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11FN2O3S/c20-14-7-3-2-6-12(14)17(23)22-19-21-15(10-26-19)13-9-11-5-1-4-8-16(11)25-18(13)24/h1-10H,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWIFFJSWAQDAEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CSC(=N3)NC(=O)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-(4-(2-Thia-5-azabicyclo[2.2.1]heptane-5-carbonyl)phenyl)ethanone](/img/structure/B2626464.png)
![2-({3-butyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2626465.png)
![4-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-(3-chloro-4-fluorophenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2626468.png)
![3-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-[(1r,4r)-4-(pyridin-2-yloxy)cyclohexyl]propanamide](/img/structure/B2626470.png)

![N-[4-methyl-2-(morpholine-4-sulfonyl)phenyl]prop-2-enamide](/img/structure/B2626473.png)


![N-[2-(cyclohex-1-en-1-yl)ethyl]-3-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanamide](/img/structure/B2626477.png)

![N-Benzyl-2-cyano-N-[2-(dimethylamino)ethyl]pyridine-3-sulfonamide](/img/structure/B2626479.png)



